
Methyl 2-(methylamino)benzoate
Overview
Description
Methyl N-methylanthranilate is an ester of N-methylanthranilic acid. It is a significant compound in various fields due to its unique properties and applications. This compound is known for its presence in the defensive secretions of certain millipedes and its use in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-methylanthranilate can be synthesized through several methods. One common method involves the reductive alkylation of methylanthranilate with formaldehyde and hydrogen in the presence of a hydrogenation catalyst and an acid catalyst . Another method includes reacting anthranilic acid with methyl iodide in the presence of alkali or with methyl sulfate in an acetic acid solution, followed by esterification .
Industrial Production Methods: Industrial production often employs the reductive alkylation method due to its efficiency and cost-effectiveness. This method involves the use of formaldehyde and hydrogen, with a hydrogenation catalyst to facilitate the reaction .
Chemical Reactions Analysis
Oxidation Reactions
Methyl 2-(methylamino)benzoate undergoes oxidation at the ester or amino group under specific conditions. Strong oxidizing agents like KMnO₄ or CrO₃ convert the ester moiety to a carboxylic acid derivative. For instance, oxidation of the methyl ester group yields 2-(methylamino)benzoic acid , though direct experimental data for this compound remains limited. Theoretical studies suggest electron-withdrawing substituents (e.g., methylamino) may moderate oxidation rates compared to unsubstituted esters .
Reduction Reactions
The ester group is reducible to primary alcohols or amines via agents like LiAlH₄ or NaBH₄ . Computational analyses of analogous esters indicate that:
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Reduction of the ester carbonyl produces 2-(methylaminomethyl)benzyl alcohol .
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The methylamino group may further reduce to a secondary amine under harsh conditions .
Substitution Reactions
The methylamino group at the 2-position participates in nucleophilic substitution. Key findings include:
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Halogenation : Reaction with bromine or chlorine replaces the methylamino group, forming halo-substituted benzoates. Steric hindrance from the adjacent methyl group slows reactivity .
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Electrophilic Aromatic Substitution : The amino group directs electrophiles to the para position, but electron-withdrawing effects from the ester reduce ring activation.
Table 1: Substituent Effects on Reaction Yields
Substituent | Reaction Type | Yield (%) | Notes |
---|---|---|---|
-NHCH₃ (2-position) | Bromination | 62 | Moderate steric hindrance |
-OCH₃ (5-position) | Nitration | 45 | Deactivation by ester group |
Aminolysis and Hydrolysis
Aminolysis involves nucleophilic attack by amines at the ester carbonyl. Computational studies on methyl benzoate derivatives reveal:
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Mechanism : A general-base-catalyzed stepwise pathway is favored, where ammonia or amines deprotonate intermediates, lowering activation energy by ~15 kcal/mol .
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Products : Reaction with ammonia yields 2-(methylamino)benzamide and methanol.
Table 2: Aminolysis Pathways and Energy Barriers
Pathway | Activation Energy (kcal/mol) | Catalytic Effect |
---|---|---|
Concerted | 32.1 | None |
Base-catalyzed stepwise | 17.4 | Significant |
Influence of Substituents on Reactivity
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Steric Effects : The 2-methylamino group creates steric hindrance, reducing yields in bulky electrophile reactions (e.g., sulfonation) .
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Electronic Effects : The electron-donating methylamino group increases electron density at the para position but is counteracted by the electron-withdrawing ester group.
Comparative Reactivity
This compound exhibits lower reactivity in ester-specific reactions compared to aliphatic esters due to aromatic stabilization. For example, aminolysis proceeds ~20% slower than in methyl formate derivatives .
Scientific Research Applications
Flavoring Agent
Methyl 2-(methylamino)benzoate is widely used as a flavoring agent in food products. Its pleasant aroma and taste profile make it suitable for:
- Confectionery : Used in flour and sugar confections to enhance flavor.
- Beverages : Incorporated into fruit-flavored drinks for a more complex taste.
Taste Threshold Values :
Perfumery and Cosmetics
This compound is a significant ingredient in the fragrance industry due to its unique scent properties:
- Fragrances : Commonly found in fine perfumes and decorative cosmetics.
- Personal Care Products : Utilized in shampoos, soaps, and other toiletries for its pleasant aroma.
Scientific Research Applications
This compound has been the subject of various scientific studies focusing on its biological activities and potential health effects:
- Safety Assessments : Evaluated by bodies such as the Scientific Committee on Consumer Safety (SCCS) for allergenicity, phototoxicity, and genotoxicity due to its widespread use in consumer products .
Case Study: Safety Evaluation
A comprehensive assessment conducted by the SCCS highlighted concerns regarding potential skin irritation and respiratory effects associated with exposure to this compound. The findings emphasized the need for careful formulation practices in consumer products.
Synthesis and Production Methods
This compound can be synthesized through various methods:
- Methylation of Methyl Anthranilate : This method involves the addition of methyl groups to the anthranilic acid backbone.
- Esterification of N-Methylanthranilic Acid : A common industrial process where methanol reacts with N-methylanthranilic acid to form the ester .
Biological Activities
Research indicates that this compound interacts with biological systems, exhibiting several activities:
- Antioxidant Properties : Preliminary studies suggest potential antioxidant effects, which may contribute to its applications in food preservation .
- Flavor Enhancement Mechanism : The compound's interaction with olfactory receptors triggers sensory pathways that enhance flavor perception.
Summary Table of Applications
Application Area | Specific Uses | Notes |
---|---|---|
Flavoring | Confectionery, beverages | Enhances taste profile |
Perfumery | Fine fragrances, personal care products | Provides pleasant aroma |
Scientific Research | Safety assessments, biological activity studies | Evaluated for allergenicity |
Mechanism of Action
The mechanism of action of Methyl N-methylanthranilate involves its interaction with sensory receptors. It acts as an irritant, causing a pungent sensation. This is particularly evident in its use as a bird repellent, where it irritates sensory receptors in birds . In biological systems, it may interact with specific receptors in the central nervous system, leading to its analgesic effects .
Comparison with Similar Compounds
Methyl anthranilate: An ester of anthranilic acid, known for its fruity grape smell and use as a flavoring agent.
Dimethyl anthranilate: Similar in structure and function, used in flavoring and as a bird repellent.
Uniqueness: Methyl N-methylanthranilate is unique due to its dual role in both defensive secretions of millipedes and its extensive use in the fragrance industry. Its ability to act as an intermediate in the biosynthesis of various quinones and its potential analgesic properties further distinguish it from similar compounds .
Biological Activity
Methyl 2-(methylamino)benzoate, also known as methyl 2-amino benzoate, is an organic compound with significant biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is classified as an aromatic ester, featuring a methylamino group attached to a benzoate structure. Its chemical formula is . The presence of the methylamino group is crucial as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. It acts as a ligand that can modulate neurotransmitter activity, potentially affecting pain perception and inflammatory responses. Studies suggest that compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties, making them valuable in therapeutic contexts.
Antimicrobial Activity
Research has indicated that this compound may possess antimicrobial properties. Compounds structurally related to it have shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives of this compound have been explored for their potential in treating infections caused by resistant strains of bacteria.
Anti-inflammatory Effects
The compound's anti-inflammatory activity is another area of interest, particularly in the context of pain management. The methylamino group may enhance its ability to interact with inflammatory mediators, leading to reduced inflammation and associated pain.
Case Studies and Research Findings
- Antimycobacterial Activity : A study focused on structural analogs of this compound demonstrated promising results against Mycobacterium tuberculosis. Compounds were screened for their ability to inhibit bacterial growth, revealing that modifications in the structure could enhance efficacy .
- Neurotransmitter Modulation : Investigations into the effects of similar compounds on neurotransmitter systems have shown potential applications in neurology. For example, certain derivatives were found to modulate serotonin receptors, which could be beneficial in treating mood disorders.
- Toxicity Studies : Assessments of the safety profile of this compound are critical for its application in pharmaceuticals. Preliminary toxicity studies indicate acceptable safety margins, although further research is necessary to fully establish its safety in long-term use.
Comparative Analysis with Similar Compounds
The following table summarizes the structural characteristics and unique features of this compound compared to other related compounds:
Compound Name | Structure Example | Unique Features |
---|---|---|
Methyl benzoate | C₆H₅COOCH₃ | Simple ester with no amino group |
Methyl anthranilate | C₉H₉NO₂ | Contains an amino group but lacks additional methyl groups |
Methyl 2-amino-6-chlorobenzoate | C₉H₈ClNO₂ | Chlorine substitution alters reactivity |
Methyl 3-nitrobenzoate | C₇H₆N₂O₄ | Nitro group introduces significant electronic effects |
This compound stands out due to its combination of a methylamino group and specific positioning on the aromatic ring, which may enhance its biological activity compared to simpler esters or other amine derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(methylamino)benzoate, and how is purity validated?
this compound is typically synthesized via esterification of 2-(methylamino)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via transesterification of its ethyl analogs. Key steps include reflux conditions (60–80°C) and purification by vacuum distillation or column chromatography. Analytical validation employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and esterification .
- Mass spectrometry (electron ionization) for molecular weight verification (m/z 165.19) .
- Chromatographic methods (GC-MS, HPLC) to assess purity >95% .
Q. How is the compound’s structure characterized spectroscopically?
Structural elucidation relies on:
- IR spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
- ¹H NMR : Signals at δ 3.0–3.2 ppm (N-CH₃), δ 3.8–4.0 ppm (OCH₃), and aromatic proton splitting patterns .
- X-ray crystallography (if crystalline): Resolves bond angles and spatial arrangement, though limited data exists for this compound .
Advanced Research Questions
Q. What experimental models study the compound’s neuromodulatory effects, and how are contradictory data resolved?
Studies on neurotransmitter release (e.g., NMJ modulation in reptiles) use electrophysiological assays to measure postsynaptic currents and vesicular release kinetics . Contradictions in biphasic responses (inhibition followed by enhancement) are addressed by:
- Dose-response profiling : Testing sub-micromolar to millimolar ranges to identify concentration-dependent effects.
- Receptor subtype specificity : Co-application with mGluR inhibitors (e.g., MPEP) to isolate NMDA receptor interactions .
- Temporal resolution : High-speed imaging (e.g., Ca²⁺ dyes) to differentiate acute vs. delayed effects .
Q. How can researchers distinguish the compound’s direct pharmacological activity from metabolic interference in vivo?
Strategies include:
- Isotopic labeling : Using ¹³C/¹⁵N-tagged this compound to track metabolic pathways via LC-MS .
- Knockout models : Employing CYP450-deficient organisms to assess hepatic metabolism’s role in activity .
- Microdialysis : Sampling extracellular fluid in target tissues (e.g., brain) to measure intact compound levels vs. metabolites .
Q. What methodological challenges arise in chromatographic quantification of this compound in biological matrices?
Challenges include:
- Matrix interference : Lipids/proteins in plasma or tissue homogenates co-elute with the compound. Mitigation uses SPE cleanup (C18 cartridges) or derivatization (e.g., silylation) to enhance volatility for GC-MS .
- Low sensitivity : Optimizing MS parameters (e.g., ESI+ mode, m/z 166→105 transition) improves detection limits .
- Stability issues : Storing samples at -80°C with antioxidants (e.g., BHT) prevents ester hydrolysis .
Q. Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound?
Key protocols:
- Ventilation : Use fume hoods to avoid inhalation (H333 risk) .
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H313) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Emergency response : Immediate eye irrigation (15 mins) and medical consultation for persistent irritation .
Q. Data Analysis and Reproducibility
Q. How should researchers statistically validate dose-dependent effects in neurochemical studies?
- Nonlinear regression : Fit dose-response curves using the Hill equation to calculate EC₅₀/IC₅₀ values .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to confirm significance (p<0.05) .
- Power analysis : Predefine sample sizes (n≥6) to ensure reproducibility in animal or cell-based models .
Properties
IUPAC Name |
methyl 2-(methylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOWHGSUZUUUDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052581 | |
Record name | Methyl N-methylanthranilate | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid with an odor of grapes; [Hawley] Pale-yellow liquid with a slightly blue fluorescence or solid; Odor like orange peels; mp = 18.5-19.5 deg C; [HSDB], Liquid, Pale yellow liquid with bluish fluorescence; Grape-like aroma | |
Record name | Methyl N-methylanthranilate | |
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Record name | Methyl N-methylanthranilate | |
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Record name | Methyl N-methylanthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1536/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
256 °C @ 760 MM HG, 255.00 to 256.00 °C. @ 760.00 mm Hg | |
Record name | METHYL N-METHYLANTHRANILATE | |
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Record name | Methyl N-methylanthranilate | |
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Flash Point |
91 °C | |
Record name | METHYL N-METHYLANTHRANILATE | |
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Solubility |
INSOL IN WATER; SOL IN ALCOHOL, ETHER, SOL IN MOST COMMON ORGANIC SOLVENTS, 475 mg/L @ 20 °C (exp), Insoluble in water; Slightly soluble in glycerol; Soluble in oils, Soluble (in ethanol) | |
Record name | METHYL N-METHYLANTHRANILATE | |
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Record name | Methyl N-methylanthranilate | |
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Record name | Methyl N-methylanthranilate | |
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Density |
1.120 @ 15 °C, 1.124-1.132 | |
Record name | METHYL N-METHYLANTHRANILATE | |
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Record name | Methyl N-methylanthranilate | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1536/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Color/Form |
PALE-YELLOW LIQ WITH SLIGHT BLUISH FLUORESCENCE, CRYSTALS FROM PETROLEUM ETHER | |
CAS No. |
85-91-6 | |
Record name | Methyl N-methylanthranilate | |
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Record name | METHYL N-METHYLANTHRANILATE | |
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Record name | Methyl N-methylanthranilate | |
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URL | http://www.hmdb.ca/metabolites/HMDB0034169 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
18.5-19.5 °C, 19 °C | |
Record name | METHYL N-METHYLANTHRANILATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2784 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl N-methylanthranilate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034169 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.